3-((4-Bromobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-((4-Bromobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that belongs to the class of triazolopyridazine derivatives These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Mechanism of Action
Target of action
The compound “3-[(4-Bromophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” belongs to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives. Compounds in this class have been shown to have inhibitory activities toward various kinases .
Biochemical pathways
Kinase inhibitors generally affect signal transduction pathways, which can have wide-ranging effects on cellular processes such as cell growth, differentiation, and apoptosis .
Result of action
Kinase inhibitors can generally disrupt the signaling pathways they target, which can lead to changes in cellular behavior .
Biochemical Analysis
Biochemical Properties
Related compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been shown to interact with various enzymes and proteins . These interactions often involve hydrogen bonding due to the presence of nitrogen atoms in the triazole ring
Cellular Effects
The cellular effects of 3-[(4-Bromophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine are currently unknown. Related compounds have been shown to exhibit various effects on cells. For instance, some triazolothiadiazines have demonstrated anticancer, antimicrobial, and antiviral activities . These effects may be due to the compound’s interactions with cellular proteins and enzymes, which can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Related compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 3-((4-Bromobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-bromobenzyl chloride with sodium thiomethoxide to form 4-bromobenzyl methyl sulfide. This intermediate is then reacted with 6-chloropyridazine-3-carboxylic acid to form the desired triazolopyridazine derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reactions.
Chemical Reactions Analysis
3-((4-Bromobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The bromophenyl group can be reduced to form a phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-((4-Bromobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications, including:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.
Industrial Applications: The unique chemical properties of this compound make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-((4-Bromobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other triazolopyridazine derivatives, such as:
6-(4-Bromophenyl)-3-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine: This compound has a similar structure but lacks the pyridinyl group, which may affect its biological activity and chemical properties.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds have a different core structure but share similar biological activities, such as kinase inhibition.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinctive chemical and biological properties.
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5S/c18-13-6-4-12(5-7-13)11-24-17-21-20-16-9-8-15(22-23(16)17)14-3-1-2-10-19-14/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAQSQCFQMOGIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)Br)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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